![molecular formula C14H22ClN3 B13882682 4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B13882682.png)
4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a chloro-substituted aniline ring and a piperazine moiety, which is further substituted with an isopropyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline typically involves multiple steps. One common method is the reaction of 4-chloro-3-nitrobenzyl chloride with 4-propan-2-ylpiperazine under basic conditions, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the chloro group can lead to the formation of the corresponding aniline derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3-[(4-methylpiperazin-1-yl)methyl]aniline
- 4-Chloro-3-[(4-ethylpiperazin-1-yl)methyl]aniline
- 4-Chloro-3-[(4-isobutylpiperazin-1-yl)methyl]aniline
Uniqueness
4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline is unique due to the presence of the isopropyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties.
Propiedades
Fórmula molecular |
C14H22ClN3 |
|---|---|
Peso molecular |
267.80 g/mol |
Nombre IUPAC |
4-chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline |
InChI |
InChI=1S/C14H22ClN3/c1-11(2)18-7-5-17(6-8-18)10-12-9-13(16)3-4-14(12)15/h3-4,9,11H,5-8,10,16H2,1-2H3 |
Clave InChI |
HNWXMLNQZQAOAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(CC1)CC2=C(C=CC(=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


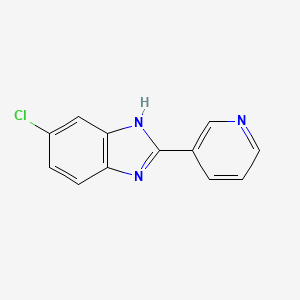
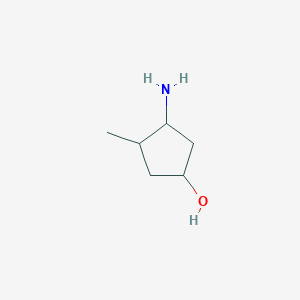

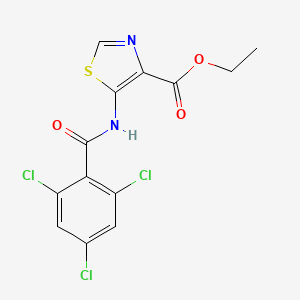
![tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate](/img/structure/B13882620.png)
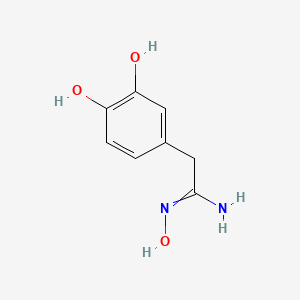

![4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]-](/img/structure/B13882638.png)
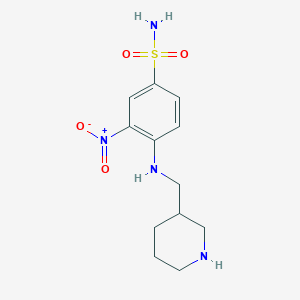

![tert-butyl N-[2-[3-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]propyl]phenyl]carbamate](/img/structure/B13882657.png)
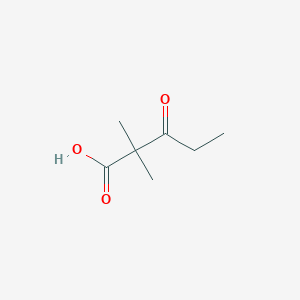
![2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine](/img/structure/B13882663.png)

